

Unveiling the Authenticity of Synthetic Amphidinolide F: A Comparative Analysis

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Compound of Interest

Compound Name: *Amphidinolide F*

Cat. No.: B1664938

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A meticulous comparison of spectroscopic and biological data confirms the successful total synthesis of **Amphidinolide F**, a potent cytotoxic macrolide isolated from the marine dinoflagellate *Amphidinium* sp. The synthetic molecule exhibits identical structural and functional characteristics to its natural counterpart, paving the way for further investigation into its therapeutic potential.

The first total synthesis of **Amphidinolide F**, accomplished by the research group of Rich G. Carter, has unequivocally validated the proposed structure of the natural product.^[1] This achievement provides a renewable source of this complex molecule, which is otherwise available in only minute quantities from its natural source, thereby facilitating in-depth biological studies. The validation was established through a rigorous comparison of high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and optical rotation data between the synthetic and natural samples.

Spectroscopic Data Comparison

The structural identity of the synthetic **Amphidinolide F** was confirmed by comparing its spectroscopic data with that of the natural product originally reported by Kobayashi and coworkers. The data, summarized in the table below, demonstrates a remarkable concordance between the two samples.

Analytical Data	Natural Amphidinolide F	Synthetic Amphidinolide F
Optical Rotation	$[\alpha]_D -106$ (c 1.0, CHCl ₃)	$[\alpha]_D -98.5$ (c 0.21, CHCl ₃)
¹ H NMR (CDCl ₃)	Identical chemical shifts and coupling constants	Identical chemical shifts and coupling constants
¹³ C NMR (CDCl ₃)	Identical chemical shifts	Identical chemical shifts
HRMS (ESI)	m/z [M+Na] ⁺ Found: 725.4243	m/z [M+Na] ⁺ Found: 725.4245 (Calc. for C ₄₁ H ₆₂ O ₁₀ Na: 725.4241)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

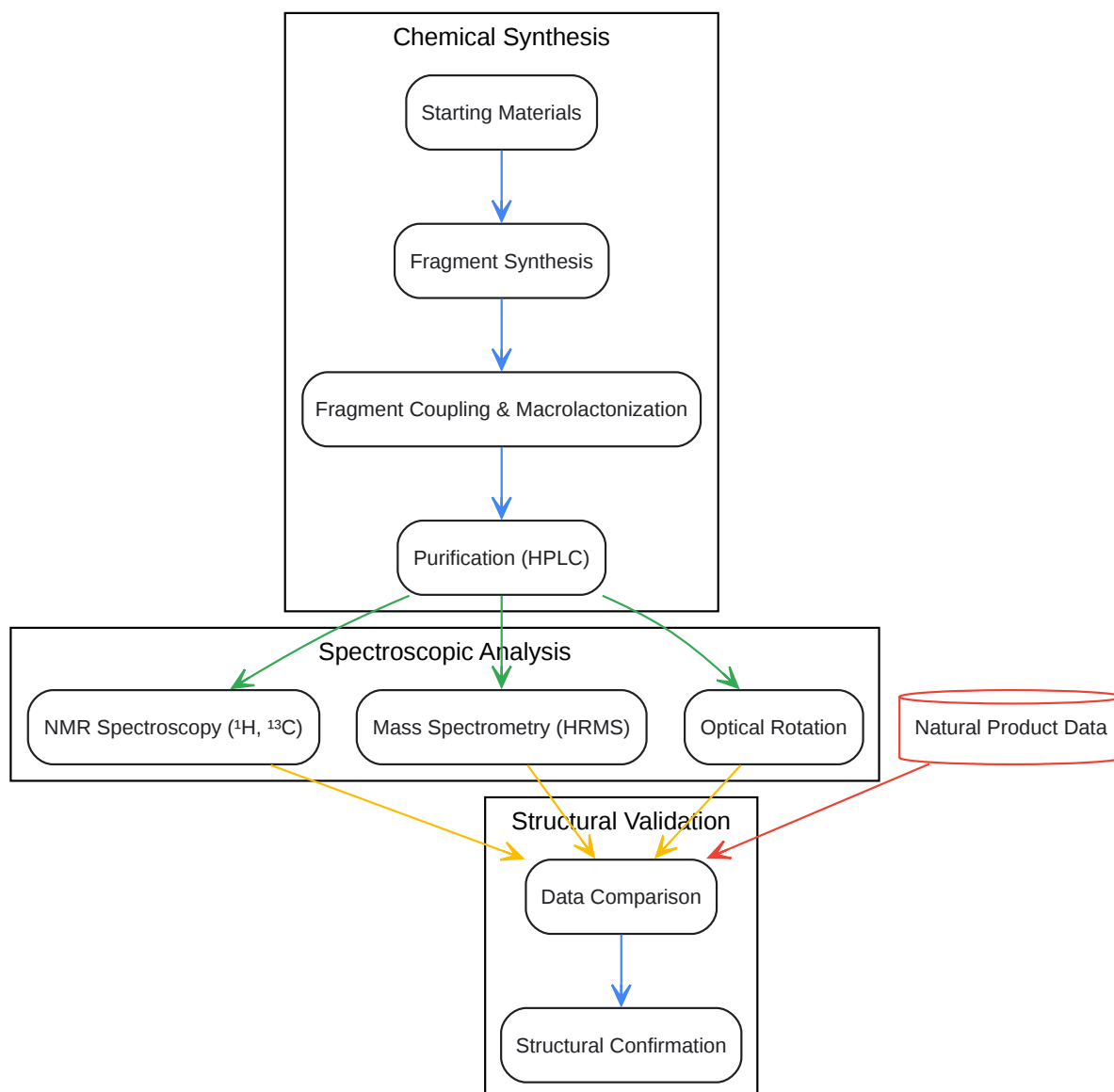
High-resolution mass spectra were obtained using an Agilent 6230 TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode.

Optical Rotation

Optical rotation was measured on a PerkinElmer 341 polarimeter at the sodium D-line (589 nm) using a 1 dm cell. The concentration (c) is given in g/100 mL.

Structural Validation Workflow

The process of validating the synthetic **Amphidinolide F** structure is a multi-step process that involves synthesis, purification, and detailed spectroscopic analysis, culminating in a direct comparison with the natural product's data.



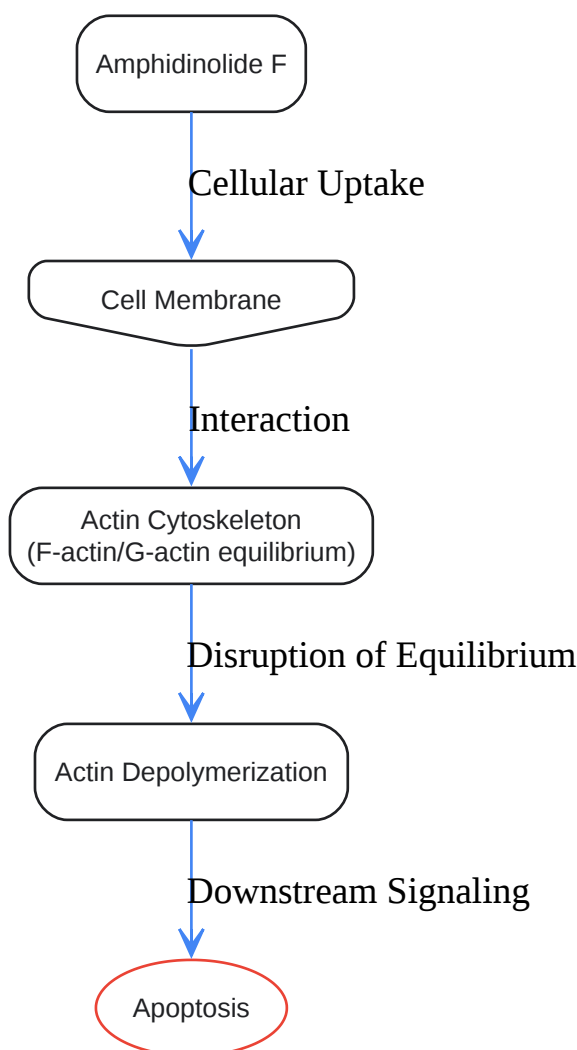
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A flowchart illustrating the key stages in the structural validation of synthetic **Amphidinolide F**.

Biological Activity and Signaling Pathway

Amphidinolide F is known for its potent cytotoxic activity against various cancer cell lines.[2] While the precise molecular mechanism is still under investigation, several studies on related amphidinolides suggest that their cytotoxic effects are mediated through the disruption of the actin cytoskeleton. Amphidinolides have been shown to interact with actin, leading to the destabilization of F-actin filaments and subsequent induction of apoptosis.

The proposed signaling pathway for **Amphidinolide F**-induced cytotoxicity involves its entry into the cell, followed by direct binding to actin monomers or filaments. This interaction disrupts the dynamic equilibrium between globular actin (G-actin) and filamentous actin (F-actin), leading to a net depolymerization of the actin cytoskeleton. The collapse of the actin network triggers a cascade of downstream events, including the activation of apoptotic pathways, ultimately resulting in programmed cell death.



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Proposed signaling pathway for **Amphidinolide F**-induced cytotoxicity via actin depolymerization.

The successful total synthesis and rigorous structural validation of **Amphidinolide F** represent a significant milestone in natural product chemistry. This work not only confirms the stereochemistry of this complex molecule but also provides a crucial tool for dissecting its biological mechanism of action, which may lead to the development of novel anticancer agents.

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